molecular formula C17H14N2O5S2 B11703995 4-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

4-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

Cat. No.: B11703995
M. Wt: 390.4 g/mol
InChI Key: LFKCTVGHCSUFQG-YPKPFQOOSA-N
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Description

4-{5-[(3Z)-1-ACETYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}BUTANOIC ACID is a complex organic compound that features a unique combination of indole and thiazolidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(3Z)-1-ACETYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}BUTANOIC ACID typically involves the condensation of an indole derivative with a thiazolidine precursor. One common method involves the reaction of 1-acetyl-2-oxoindoline with a thiazolidine-2-thione under acidic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(3Z)-1-ACETYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}BUTANOIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone and thione groups to alcohols and thiols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens and nitrating agents can be used under acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted indole derivatives.

Scientific Research Applications

4-{5-[(3Z)-1-ACETYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}BUTANOIC ACID has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It exhibits potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 4-{5-[(3Z)-1-ACETYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}BUTANOIC ACID involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{5-[(3Z)-1-ACETYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}BUTANOIC ACID is unique due to its specific combination of functional groups and the presence of both indole and thiazolidine rings. This structural uniqueness contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H14N2O5S2

Molecular Weight

390.4 g/mol

IUPAC Name

4-[(5Z)-5-(1-acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C17H14N2O5S2/c1-9(20)19-11-6-3-2-5-10(11)13(15(19)23)14-16(24)18(17(25)26-14)8-4-7-12(21)22/h2-3,5-6H,4,7-8H2,1H3,(H,21,22)/b14-13-

InChI Key

LFKCTVGHCSUFQG-YPKPFQOOSA-N

Isomeric SMILES

CC(=O)N1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CCCC(=O)O)/C1=O

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCCC(=O)O)C1=O

Origin of Product

United States

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